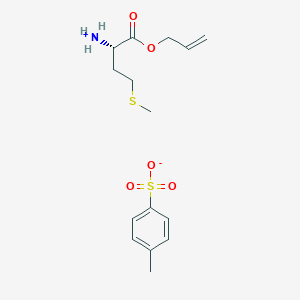

(S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

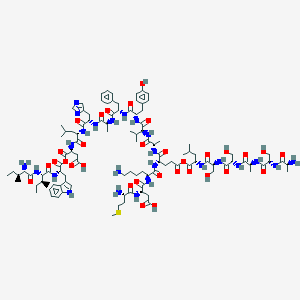

(S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate, also known as (S)-AMT-4-MBS, is a synthetic molecule that has been studied for its potential applications in scientific research. This molecule has been found to have a wide range of biochemical and physiological effects, and its synthesis method is relatively straightforward.

Applications De Recherche Scientifique

- H-Met-OAll.TosOH is commonly used in peptide synthesis. As an amino acid derivative, it serves as a building block for creating peptides and proteins. Researchers utilize it to construct specific peptide sequences for biological studies, drug development, and diagnostics .

- In chemical biology, H-Met-OAll.TosOH plays a crucial role as a tool for modifying proteins. By incorporating this compound into peptides, scientists can introduce specific functional groups or tags. These modified peptides help elucidate protein-protein interactions, enzyme activity, and cellular processes .

- Researchers use H-Met-OAll.TosOH for stable isotope labeling in mass spectrometry-based proteomics. By replacing natural amino acids with isotopically labeled versions during protein synthesis, they can quantitatively analyze protein expression levels and study dynamic changes in protein abundance .

- The compound’s unique structure makes it suitable for drug delivery applications. Scientists explore its use as a carrier molecule to transport therapeutic agents to specific tissues or cells. By attaching drugs to H-Met-OAll.TosOH , they enhance drug solubility, stability, and targeted delivery .

- H-Met-OAll.TosOH contains sulfur, which contributes to its antioxidant activity. Researchers investigate its potential as a natural antioxidant in food preservation, cosmetics, and health supplements. Its ability to scavenge free radicals may offer protective effects against oxidative stress .

- The compound’s thioether group allows it to chelate metal ions. Scientists explore its use in metal detoxification therapies or as a metal-binding agent in environmental remediation. By sequestering heavy metals, it helps mitigate their toxic effects .

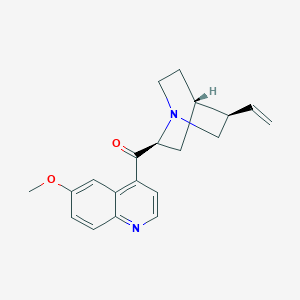

- H-Met-OAll.TosOH can serve as a ligand in transition metal-catalyzed reactions. Researchers investigate its role in asymmetric catalysis, where it influences the stereochemistry of organic transformations. Its application extends to the synthesis of complex molecules .

- In biomedical research, H-Met-OAll.TosOH contributes to understanding cellular processes. It aids in studying protein folding, post-translational modifications, and protein-protein interactions. Researchers use it as a valuable tool in proteomics and structural biology .

Peptide Synthesis

Chemical Biology

Stable Isotope Labeling

Drug Delivery Systems

Antioxidant Properties

Metal Chelation

Catalysis and Organic Synthesis

Biomedical Research

Propriétés

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S.C7H8O3S/c1-3-5-11-8(10)7(9)4-6-12-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,7H,1,4-6,9H2,2H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJFDYRGTDWIKF-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

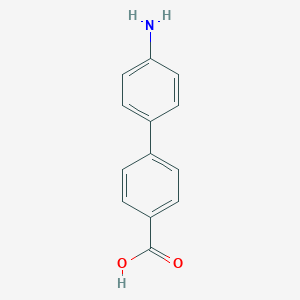

CC1=CC=C(C=C1)S(=O)(=O)O.CSCCC(C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CSCC[C@@H](C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721626 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-methioninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate | |

CAS RN |

142601-87-4 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-methioninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)

![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)

![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)

![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)